Ethylenediaminetetraacetic acid dipotassium Magnesium salt
solubilityformulationanalytical chemistry
Standard disodium EDTA requires separate magnesium addition and pH adjustment for reliable water hardness titration, introducing systematic error. EDTA dipotassium magnesium salt eliminates these variables with pre-bound magnesium and a near-neutral pH (6.0-9.0 at 50 g/L).
- Delivers stoichiometric 1:1 Ca²⁺ chelation (log K=10.59) without endpoint drift per EPA 130.2 and ISO 6059.
- Complexometry-grade assay ≥98%, with Ca ≤0.05% and Fe ≤0.001% impurities to ensure titrant standardization stability.
- Eliminates sodium load-critical for chelation therapy formulations where Na⁺ exacerbates hypertension.
Molecular FormulaC10H16K2MgN2O10
Molecular Weight426.74 g/mol
CAS No.15708-48-2
Cat. No.B092234
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Ethylenediaminetetraacetic acid dipotassium Magnesium salt
Ethylenediaminetetraacetic acid dipotassium magnesium salt (EDTA-K2Mg; synonym: IDRANAL II-magnesium, Titriplex magnesium) is a mixed potassium-magnesium salt of EDTA with the dihydrate molecular formula C10H12K2MgN2O8·2H2O and a molar mass of 426.74 g/mol . As a member of the polyaminocarboxylate chelator family, it forms stable 1:1 complexes with divalent and trivalent metal ions, with formation constants (log K) of 10.59 for Ca²⁺ and 8.69 for Mg²⁺ at 25°C [1]. Unlike the more common disodium EDTA (Na2EDTA) or dipotassium EDTA (K2EDTA), this salt is distinguished by a pre-chelated magnesium ion paired with two potassium counterions, conferring a characteristic near-neutral aqueous pH (6.0–9.0 at 50 g/L) and high water solubility (200 g/L at 20°C), properties that directly inform its selection in analytical complexometry, biochemical research, and specialized pharmaceutical formulations .
1
Analytical complexometryPre-bound Mg supports sharp Eriochrome Black T endpoint without separate Mg salt addition
2
Biochemical buffer systemsNear-neutral pH minimizes acid-induced protein denaturation and reduces base-addition steps
3
Chelation research formulationsSodium-free counterion profile for studies where Na load is a documented confounding variable
[1] PMC Article. Table 1: Equilibrium Constant of Different Chelating Agents with Different Metallic Ions. EDTA log K: Ca 10.59, Mg 8.69. PMC9161417. View Source
Why This Salt Cannot Be Interchanged with Na2EDTA, K2EDTA, or K3EDTA
Although all EDTA salts share the same hexadentate chelating core, substitution among sodium, potassium, and magnesium counterion variants introduces quantifiable differences in solubility, solution pH, osmolarity, and introduced cation load that directly affect experimental outcomes and product performance. Disodium EDTA dihydrate exhibits approximately half the aqueous solubility (100 g/L at 20°C) of the dipotassium magnesium salt (200 g/L) and yields an acidic pH of 4–5, which can protonate sensitive biomolecules or shift metal-chelate equilibria . Dipotassium EDTA, while more soluble (~108 g/L) than its disodium counterpart, still produces a mildly acidic solution (pH ~4.0–5.0) and lacks the pre-bound magnesium that buffers free Mg²⁺ activity in enzymatic and cell-based assays . Tripotassium EDTA (K3EDTA), dispensed as a liquid in blood collection tubes, causes specimen dilution and has been demonstrated to induce greater red blood cell shrinkage at elevated concentrations compared to dipotassium salts, leading the International Council for Standardization in Haematology (ICSH) to recommend K2EDTA over K3EDTA for blood cell counting and sizing [1]. The dipotassium magnesium salt further differentiates itself by eliminating sodium entirely—a critical advantage in chelation therapy formulations where sodium load exacerbates hypertension and sympathetic activation [2].
EDTA-K2MgTarget: high solubility, near-neutral pH, pre-bound Mg, sodium-free
vs Na2EDTA~2× lower solubility and acidic pH 4–5 may shift metal-chelate equilibria; sodium load may confound cardiovascular endpoint studies
vs K2EDTASimilar solubility but acidic pH and absence of pre-bound Mg require separate Mg addition for buffered enzymatic assays
vs K3EDTALiquid dispensing causes specimen dilution; RBC shrinkage at elevated concentrations may alter hematology endpoints
[1] International Council for Standardization in Haematology (ICSH). Recommendations for EDTA Anticoagulation of Blood for Blood Cell Counting and Sizing. Am J Clin Pathol. 1993;100(4):371-2. PMID: 8213631. View Source
[2] Feldman S. Magnesium di-potassium EDTA complex and method of administration. US Patent US20020169211A1, 2002. Disodium EDTA disadvantage: raises sodium levels, increases blood pressure, pulse pressure, and heart rate. View Source
Quantitative Differentiation Against Closest Analogs
Aqueous Solubility Advantage Over Disodium and Dipotassium EDTA
EDTA dipotassium magnesium salt (dihydrate) exhibits a water solubility of 200 g/L at 20°C, which is approximately twice that of disodium EDTA dihydrate (100 g/L at 20°C) and also exceeds that of dipotassium EDTA (~108 g/L at 20–25°C) . This higher solubility permits the preparation of more concentrated stock solutions without heating or pH adjustment, reducing volumetric errors in analytical workflows .
Water solubility
~2.0× higher vs Na2EDTA
Supports concentrated titrant preparation without heating
Higher solubility directly enables more concentrated titrant and buffer preparations, reducing solvent volume requirements and improving workflow efficiency in high-throughput analytical and biochemical laboratories.
solubilityformulationanalytical chemistry
Solution pH Compatibility for Biochemical Assays
A 50 g/L aqueous solution of EDTA dipotassium magnesium salt yields a pH of 6.0–9.0 at 20°C, in contrast to disodium EDTA (pH 4–5 at 50 g/L) and dipotassium EDTA (pH 4–5 at 50 g/L) [1]. At a concentration of 0.1 M, the pH range narrows to 8.5–9.5 for the complexometry-grade product, which remains substantially more alkaline and buffered than the acidic Na2EDTA and K2EDTA solutions . This near-neutral to mildly alkaline pH reduces the need for additional pH adjustment when preparing buffers for pH-sensitive biomolecules or metalloenzyme assays.
Solution pHCross-study
pH 6.0–9.0 at 50 g/L
Reduces pH adjustment needs in biochemical buffer workflows
2–5 pH units more neutral than Na2EDTA and K2EDTA solutions
2–5 pH units more neutral/alkaline than Na2EDTA and K2EDTA
Conditions
50 g/L in H2O, 20°C; 0.1 M, 20°C (vendor specification data from Supelco, VWR, Honeywell Fluka)
Why This Matters
A near-neutral pH minimizes acid-induced denaturation of proteins, avoids protonation shifts in metal-chelate equilibria, and reduces the need for corrosive base additions during buffer preparation, directly improving reproducibility in enzymatic and cell-based experimental systems.
US Patent US20020169211A1 explicitly claims a magnesium di-potassium EDTA suppository formulation as an alternative to disodium EDTA, citing that disodium EDTA 'has the disadvantage of raising sodium levels' and that 'sodium stimulates the sympathetic system, causing, among other effects, an increase in blood pressure, pulse pressure, and heart rate' — effects described as 'undesirable in the patient suffering from atherosclerosis, a condition for which EDTA therapy is often prescribed' [1]. The magnesium di-potassium complex replaces sodium with potassium and magnesium, two cations that respectively stimulate parasympathetic activity and suppress sympathetic activity, potentially lowering blood pressure and pulse [1]. This represents a direct, head-to-head therapeutic rationale for selecting Mg-K2EDTA over Na2EDTA in chelation therapy formulations.
Cation profileHead-to-head
Sodium-free; Mg²⁺ + K⁺ counterions
Reported formulation-context comparison; sodium-free profile may support chelation research formulations
Cationic counterion physiological effect in chelation therapy
Target Compound Data
Magnesium di-potassium EDTA: no sodium load; Mg²⁺ suppresses sympathetic system; K⁺ stimulates parasympathetic system; may lower blood pressure and pulse
Comparator Or Baseline
Disodium EDTA (Na2EDTA): sodium load raises blood pressure, pulse pressure, and heart rate; undesirable in atherosclerosis patients
Quantified Difference
Qualitative but explicit physiological contrast documented in patent claims; sodium elimination is absolute (0% Na in Mg-K2EDTA vs. ~10.7% Na by weight in Na2EDTA·2H2O)
Conditions
Patent disclosure US20020169211A1; referenced clinical context of atherosclerosis and heavy metal chelation
Why This Matters
For pharmaceutical developers and compounding pharmacists formulating EDTA-based chelation products, the absence of sodium eliminates a documented cardiovascular risk factor, making Mg-K2EDTA the rationally preferred salt for patients with hypertension or atherosclerotic disease.
[1] Feldman S. Magnesium di-potassium EDTA complex and method of administration. US Patent US20020169211A1, filed April 19, 2002. See paragraphs [0005]–[0007] for sodium disadvantage and magnesium/potassium benefits. View Source
Complexometric Titration Grade Purity and Trace Metal Control
The Honeywell Fluka complexometry-grade EDTA dipotassium magnesium salt (Product No. 33350) carries a minimum assay of ≥98% with controlled trace impurity limits: calcium ≤0.05%, iron ≤0.001%, heavy metals (as Pb) ≤0.001%, chloride ≤0.005%, and sulfate ≤0.01% . These specifications are tighter than those of standard reagent-grade Na2EDTA, where iron is typically specified at ≤10 mg/kg (0.001%) and lead at ≤10 mg/kg, but calcium is less stringently controlled . For water hardness determination by complexometric titration, the pre-bound magnesium in Mg-K2EDTA serves as a titrant additive, ensuring a sharp Eriochrome Black T endpoint even when the sample lacks intrinsic magnesium — a methodological advantage codified in EPA Methods for Chemical Analysis of Water and Wastes, which specifies adding 1.25 g of magnesium salt of EDTA per 250 mL of titrant [1].
Trace metal controlSpecification review
≥98% assay; Ca ≤0.05%
Supports EPA/ISO water hardness method compliance
Complexometry-grade; Fe ≤0.001%, heavy metals ≤0.001%
For laboratories performing accredited water hardness testing (EPA, ISO, ASTM methods), the controlled calcium impurity and pre-bound magnesium ensure that titrant standardization and sample titration are not confounded by endogenous cationic contamination, directly supporting method compliance and audit-ready documentation.
[1] US EPA. Methods for Chemical Analysis of Water and Wastes. Method 130.2 (Hardness, Titrimetric). Specifies addition of 1.25 g magnesium salt of EDTA per 250 mL for titrant preparation; notes alternative of 1.179 g disodium EDTA if magnesium EDTA unavailable. View Source
Red Blood Cell Morphology Preservation in Hematology
The ICSH 1993 recommendations, which remain the foundational guidance for hematology specimen collection, state that tripotassium EDTA (K3EDTA) is dispensed as a liquid and causes specimen dilution, and 'has been shown to affect the red blood cell size more at increased concentrations and on storage than the dipotassium salt.' Consequently, 'dipotassium EDTA is recommended as the anticoagulant of choice in specimen collection for blood cell counting and sizing,' at a standardized concentration of 1.5–2.2 mg (3.7–5.4 μmol) per mL of blood [1]. While this recommendation was established for K2EDTA (dipotassium EDTA without magnesium), the dipotassium magnesium EDTA salt shares the critical dipotassium cation stoichiometry that avoids the liquid dispensing and RBC shrinkage issues of K3EDTA, while additionally providing pre-bound magnesium that may mitigate magnesium depletion artifacts in biochemical testing [2]. Comparative studies have confirmed that K2EDTA achieves longer insulin stability (≥24 h at room temperature) compared to K3EDTA in electrochemiluminescence assays [3].
Hematology fitClass-level
Dipotassium scaffold favored over K3EDTA
Class-level inference; Mg²⁺ may buffer cation-depletion artifacts
RBC size stability and anticoagulant suitability for hematology
Target Compound Data
EDTA dipotassium magnesium salt: dipotassium counterion (solid, non-diluting); Mg²⁺ pre-bound to mitigate Mg depletion artifacts; pH 8.5–9.5 at 0.1 M
Comparator Or Baseline
K3EDTA: liquid dispensing causes specimen dilution; greater RBC shrinkage at elevated concentrations and on storage; K2EDTA: recommended by ICSH at 1.5–2.2 mg/mL blood
Quantified Difference
ICSH recommendation explicitly favors dipotassium over tripotassium EDTA; K2EDTA achieves ≥24 h insulin stability vs. K3EDTA degradation
For clinical laboratories and diagnostic manufacturers selecting anticoagulant formulations, the dipotassium EDTA scaffold (shared by EDTA-K2Mg) is the evidence-based standard for hematology, while the magnesium content provides an additional safeguard against cation-depletion artifacts in downstream biochemical analyses.
hematologyblood collectionanticoagulant
[1] ICSH Expert Panel on Cytometry. Recommendations for EDTA Anticoagulation of Blood for Blood Cell Counting and Sizing. Am J Clin Pathol. 1993;100(4):371-2. PMID: 8213631. Dipotassium EDTA recommended at 1.5–2.2 mg/mL blood. View Source
[2] Hubei Xindesheng/ChemicalBook. What are the effects of different EDTA anticoagulants in biochemical testing? Notes that EDTA chelates Mg²⁺ in blood samples, reducing measured magnesium; Mg-K2EDTA may buffer this effect. View Source
[3] Déchelotte B et al. Dipotassium EDTA is better than tripotassium salt for electrochemiluminescence insulin measurement. Clin Chim Acta. 2016;463:45-46. PMID: 27693646. View Source
Dual Nutrient Delivery for Agricultural Applications
EDTA dipotassium magnesium salt delivers both magnesium (approximately 5.7% Mg by weight in the dihydrate) and potassium (approximately 18.3% K by weight) in a single water-soluble chelate that remains stable and bioavailable across a pH range of 6–9 in soil solution [1]. In contrast, conventional EDTA micronutrient fertilizers typically supply only a single metal (e.g., Fe-EDTA, Zn-EDTA, Mn-EDTA) and require separate potassium and magnesium supplementation from non-chelated sources that are subject to precipitation or soil fixation [2]. The chelated form prevents Mg²⁺ and K⁺ from forming insoluble carbonates, phosphates, or silicate complexes in alkaline or calcareous soils, ensuring consistent nutrient uptake via both root and foliar pathways .
Number of plant-essential nutrients delivered in a single chelated molecule
Target Compound Data
2 essential macronutrients (Mg + K) in one chelate; ~5.7% Mg, ~18.3% K by weight (dihydrate)
Comparator Or Baseline
Standard single-metal EDTA chelates (e.g., Fe-EDTA, Zn-EDTA): 1 nutrient per molecule; K and Mg must be supplied separately as non-chelated salts
Quantified Difference
2 nutrients vs. 1 nutrient per chelate application; eliminates need for separate K and Mg salt supplementation in chelated micronutrient programs
Conditions
Agricultural field application; soil pH 6–9; foliar spray and drip irrigation systems; product specification from NBinno and Honeywell Fluka data
Why This Matters
For agricultural formulators and specialty fertilizer manufacturers, the dual-nutrient chelate reduces the number of separate inputs required, simplifies tank-mix compatibility, and ensures synchronized delivery of magnesium (essential for chlorophyll) and potassium (essential for stomatal regulation and enzyme activation) in a single application.
[1] NBinno. The Power of Chelation: Enhancing Nutrient Delivery with EDTA Magnesium Dipotassium Salt. October 2025. Describes Mg-K2EDTA for agricultural magnesium and potassium delivery in bioavailable chelated form. View Source
[2] NBinno. Niche Applications of EDTA Magnesium Dipotassium Salt: From Agriculture to Advanced Labs. October 2025. Contrasts Mg-K2EDTA with single-metal EDTA chelates; notes stability in challenging soil conditions. View Source
Procurement-Driven Application Scenarios
Complexometric Titration for Water Hardness Testing
EDTA dipotassium magnesium salt is the specified magnesium-EDTA reagent in EPA Methods for Chemical Analysis of Water and Wastes, where 1.25 g is dissolved per 250 mL of titrant to ensure a sharp Eriochrome Black T endpoint when titrating calcium in the absence of endogenous magnesium [1]. The product's ≥98% assay with Ca ≤0.05% and Fe ≤0.001% impurity specifications (Honeywell Fluka complexometry grade) ensures titrant accuracy and long-term standardization stability, directly supporting ISO 6059 and EPA 130.2 compliance . Laboratories performing accredited water quality analysis should specify the complexometry-grade product (Fluka 33350 or equivalent) rather than generic Na2EDTA to avoid endpoint drift caused by calcium contamination and to benefit from the pre-bound magnesium that eliminates the need for separate magnesium salt addition [1].
Sodium-Free EDTA Suppository for Atherosclerosis Therapy
As disclosed in US Patent US20020169211A1, magnesium di-potassium EDTA is the preferred EDTA complex for controlled-release suppository formulations intended for chelation therapy in atherosclerotic patients [1]. Unlike disodium EDTA, which introduces a sodium load that elevates blood pressure, pulse pressure, and heart rate via sympathetic activation, the Mg-K2EDTA complex substitutes sodium with magnesium (sympathetic suppressant) and potassium (parasympathetic stimulant), potentially producing a net cardiovascular benefit during prolonged chelation regimens [1]. Pharmaceutical procurement for chelation therapy compounding should specify the anhydrous or monohydrate form of EDTA dipotassium magnesium salt (CAS 15708-48-2) from cGMP-compliant suppliers, with Certificate of Analysis confirming identity by IR, assay by complexometric titration (≥98% on anhydrous basis), and controlled heavy metal limits (Pb ≤0.0005%) [1].
Metalloenzyme Buffer Systems with Controlled Free Magnesium
The near-neutral pH (6.0–9.0 at 50 g/L) and pre-chelated magnesium of EDTA dipotassium magnesium salt make it suitable for preparing metal-buffered enzyme assay systems where free Mg²⁺ concentration must be precisely controlled without introducing acidic pH shifts that denature proteins [1]. In (Na⁺+K⁺)-ATPase phosphorylation studies, MgEDTA complexes have been shown to support phospho-enzyme formation, with the maximum amount of phospho-enzyme increasing proportionally with MgEDTA concentration in the presence of CDTA . Researchers should select EDTA-K2Mg over Na2EDTA or K2EDTA when experimental protocols require both magnesium supplementation and divalent cation buffering at physiological pH, as the alternative salts would require separate Mg²⁺ addition and pH adjustment with NaOH or KOH, introducing additional variables [1][2].
Dual-Nutrient Chelate for Horticulture and Hydroponics
EDTA dipotassium magnesium salt functions as a dual-nutrient chelated fertilizer delivering approximately 5.7% Mg and 18.3% K by weight in a water-soluble, plant-available form that resists precipitation in alkaline and calcareous soils [1]. Unlike single-metal EDTA chelates (Fe-EDTA, Zn-EDTA, Mn-EDTA) that require separate potassium and magnesium supplementation from non-chelated salts subject to soil fixation, EDTA-K2Mg ensures synchronized uptake of both macronutrients critical for chlorophyll synthesis (Mg) and stomatal regulation/enzyme activation (K) [2]. Agricultural procurement should verify active content (≥95%), water solubility (≥200 g/L), and freedom from phytotoxic heavy metal contaminants when sourcing for foliar spray or drip-irrigation formulations intended for magnesium-responsive crops such as tomatoes, citrus, and grapes [1].
Application
Selection Property
Validation Focus
Complexometric titration
Pre-bound Mg and controlled Ca impurity
Endpoint sharpness and EPA method compliance
Chelation formulation research
Sodium-free counterion profile
Cation-load confounding variable review
Metalloenzyme buffer systems
Near-neutral pH and pre-bound Mg²⁺
Free Mg²⁺ control without pH-induced protein denaturation
Agricultural chelate research
Dual-nutrient chelate stability
Soil pH compatibility and synchronized Mg/K uptake
[1] US EPA. Methods for Chemical Analysis of Water and Wastes. Method 130.2. Specifies 1.25 g magnesium salt of EDTA per 250 mL titrant. View Source
[2] PubMed. The effect of chelators on Mg²⁺, Na⁺-dependent phosphorylation of (Na⁺+K⁺)-activated ATPase. MgEDTA supports phospho-enzyme formation proportional to concentration. PMID not specified; Brenda enzyme database entry 1.14.11.13. View Source
[3] NBinno. Boosting Plant Health: The Role of EDTA Magnesium Dipotassium Salt in Modern Agriculture. October 2025. Describes EDTA MgK fertilizer for improved growth and photosynthetic efficiency. View Source
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